4-(Isothiazol-5-yl)aniline

Overview

Description

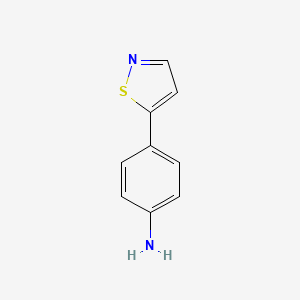

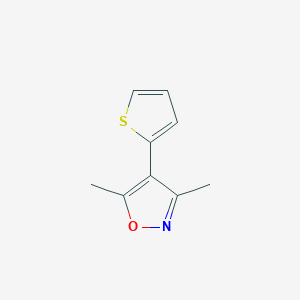

“4-(Isothiazol-5-yl)aniline” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .

Molecular Structure Analysis

The molecular structure of “4-(Isothiazol-5-yl)aniline” consists of a benzene ring attached to an isothiazole ring via an amine group . The isothiazole ring is a five-membered heterocycle containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

Isothiazoles are significant topics of heterocyclic compounds as they are one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties . They find vast application in the search for alternative synthetic strategies and the development of novel molecular structures .Physical And Chemical Properties Analysis

“4-(Isothiazol-5-yl)aniline” is an organic compound with the molecular formula C9H8N2S . It has an average mass of 176.238 Da and a monoisotopic mass of 176.040817 Da .Scientific Research Applications

Electrochemical Synthesis and Applications

- Electrochemical Polymer Synthesis: A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline has been synthesized electrochemically in aqueous solution. This polymer, characterized by various spectroscopic and microscopic techniques, shows promise as a counter electrode in dye-sensitized solar cells, demonstrating higher energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).

Organic Electroluminescent Materials

- Emitting Amorphous Molecular Materials: A class of color-tunable emitting amorphous molecular materials, including compounds related to 4-(Isothiazol-5-yl)aniline, has been developed. These materials exhibit desirable properties such as reversible oxidation and reduction, intense fluorescence, and the formation of stable amorphous glasses, making them excellent candidates for organic electroluminescent devices (Doi et al., 2003).

Organic Semiconductor and Photovoltaic Applications

- Phenyl-Oligothiophene Derivatives: Research on phenyl-oligothiophene derivatives containing acetylenic spacers related to 4-(Isothiazol-5-yl)aniline has revealed their potential as organic semiconductor materials. These compounds have demonstrated good thermal stability, suitable electrochemical properties for photovoltaic applications, and H-aggregation indicating strong intermolecular interactions, which are critical for organic thin film and photovoltaic device applications (Niu et al., 2013).

Organic Synthesis and Functional Materials

- Aniline Exchange in Isothiazolium Salts: Research into 4,5-diphenyl-substituted N-aryl-isothiazolium salts, which are structurally related to 4-(Isothiazol-5-yl)aniline, has led to insights into the aniline exchange reactions. These reactions are influenced by donor and acceptor substituents, opening avenues for synthesizing a variety of N-aryl-isothiazolium salts with potential applications in material science and organic synthesis (Wolf et al., 2008).

Mechanism of Action

The antimicrobial activity of isothiazolinones, a class of compounds that “4-(Isothiazol-5-yl)aniline” belongs to, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

properties

IUPAC Name |

4-(1,2-thiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIJGWGVSCJHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702394 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Isothiazol-5-yl)aniline | |

CAS RN |

904085-99-0 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)

![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)

![4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505334.png)